CP-547632

Übersicht

Beschreibung

CP-547632 is a novel small molecule inhibitor that targets vascular endothelial growth factor receptor-2 and basic fibroblast growth factor kinases. It is known for its potent anti-angiogenic and anti-tumor properties, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

CP-547632 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Hemmung der Angiogenese: This compound hat sich als wirksam bei der Hemmung der Angiogenese erwiesen und ist somit ein wertvolles Werkzeug zur Untersuchung von Angiogenese-bedingten Krankheiten.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Antikrebsmedikamente mit verbessertem Wirksamkeits- und Sicherheitsprofil.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität des vaskulären endothelialen Wachstumsfaktorrezeptors-2 und der basischen Fibroblastenwachstumsfaktor-Kinasen. Diese Hemmung verhindert die Phosphorylierung dieser Rezeptoren und blockiert damit die nachgeschalteten Signalwege, die an der Proliferation und Migration von Endothelzellen beteiligt sind. Dadurch wird die Angiogenese gehemmt, was zu einem reduzierten Tumorwachstum und einer reduzierten Metastasierung führt .

Wirkmechanismus

Target of Action

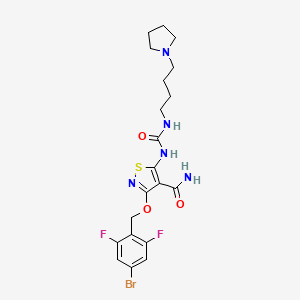

CP-547632, also known as 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide, is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases . These receptors play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .

Mode of Action

This compound interacts with its targets, VEGFR-2 and FGF kinases, by blocking their activity. It inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in a whole cell assay . This interaction results in the inhibition of endothelial cell proliferation and migration, thereby preventing angiogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting VEGFR-2, this compound disrupts the signaling through this pathway, which is a key initiator of endothelial cell proliferation and migration . This disruption results in the inhibition of angiogenesis, a requirement for human tumor growth and metastasis .

Pharmacokinetics

It is known that this compound is orally bioavailable and well-tolerated . After oral administration, it inhibits VEGFR-2 phosphorylation in tumors in a dose-dependent fashion .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of endothelial cell proliferation and migration, leading to the prevention of angiogenesis . This results in the inhibition of tumor growth and the prevention of metastases . In clinical trials, this compound has shown efficacy in terms of clinical response benefit in patients with recurrent or persistent small-volume ovarian epithelial, primary peritoneal serous, or fallopian tube cancer .

Action Environment

It is known that the compound’s efficacy can be influenced by factors such as the tumor microenvironment and the presence of other signaling molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CP-547632 is synthesized through a multi-step process involving the formation of an isothiazole ring. The synthetic route typically involves the following steps:

Formation of the isothiazole ring: This is achieved by reacting appropriate starting materials under specific conditions to form the core structure.

Functionalization: The isothiazole ring is then functionalized with various substituents to enhance its biological activity.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:

Optimization of reaction conditions: To maximize yield and minimize impurities.

Use of industrial-grade reagents and solvents: To ensure cost-effectiveness and scalability.

Implementation of quality control measures: To ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP-547632 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten in den Isothiazolring einzuführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sunitinib: Ein weiterer niedermolekularer Inhibitor, der den vaskulären endothelialen Wachstumsfaktorrezeptor-2 und andere Tyrosinkinasen angreift.

Sorafenib: Ein Multikinase-Inhibitor, der den vaskulären endothelialen Wachstumsfaktorrezeptor-2, den Plättchen-abgeleiteten Wachstumsfaktorrezeptor und andere Kinasen angreift.

Einzigartigkeit von CP-547632

This compound ist einzigartig in seiner hohen Selektivität für den vaskulären endothelialen Wachstumsfaktorrezeptor-2 und die basischen Fibroblastenwachstumsfaktor-Kinasen, mit minimalen Off-Target-Effekten auf andere Tyrosinkinasen. Diese Selektivität trägt zu seinen potenten anti-angiogenen und antitumoralen Eigenschaften bei, was ihn zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

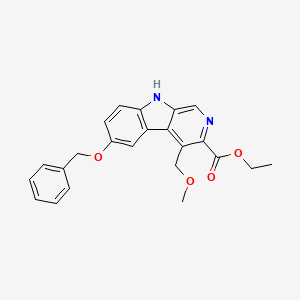

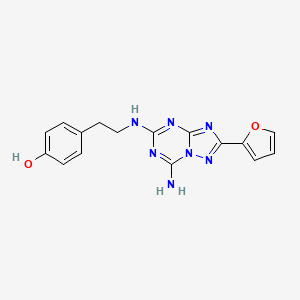

IUPAC Name |

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHAJRMTJXHJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrF2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179866 | |

| Record name | CP 547632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252003-65-9 | |

| Record name | CP 547632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-547632 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP 547632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-547632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1B375O5M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

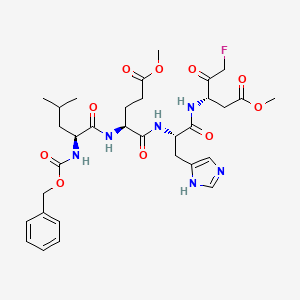

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

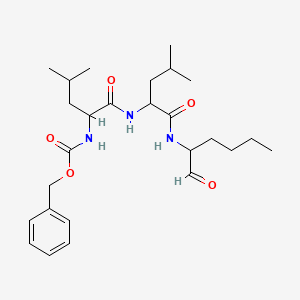

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

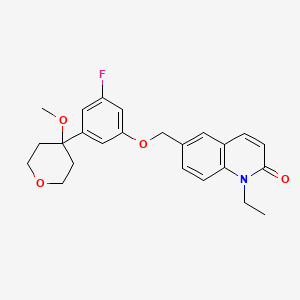

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)